Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate
CAS No.: 648441-93-4
Cat. No.: VC16916708
Molecular Formula: C16H19BrO4
Molecular Weight: 355.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648441-93-4 |
|---|---|
| Molecular Formula | C16H19BrO4 |
| Molecular Weight | 355.22 g/mol |
| IUPAC Name | ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C16H19BrO4/c1-3-19-16(18)15-11(2)14-12(20-10-5-4-9-17)7-6-8-13(14)21-15/h6-8H,3-5,9-10H2,1-2H3 |
| Standard InChI Key | CPHSFNFADOFPES-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCCBr)C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate reflects its substitution pattern:
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A benzofuran core (fused benzene and furan rings).
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A methyl group at position 3.
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A 4-bromobutoxy chain (–O–(CH₂)₃–CH₂Br) at position 4.
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An ethyl ester (–COOCH₂CH₃) at position 2.
The molecular formula is C₁₆H₁₉BrO₄, with a molecular weight of 371.23 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, O=16.00).
Stereochemical Considerations
Synthetic Strategies
Retrosynthetic Analysis
Key disconnections for this molecule include:
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Esterification of the carboxylate group.
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Etherification to install the 4-bromobutoxy chain.
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Benzofuran ring construction via cyclization.
Proposed Synthetic Route
A plausible pathway involves:
Step 1: Synthesis of 3-Methyl-1-benzofuran-2-carboxylic Acid
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Fries rearrangement of 3-methylphenyl acetate to form 2-acetoxy-3-methylbenzoic acid, followed by cyclization under acidic conditions .
Step 2: Ethyl Ester Formation
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Reaction with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to yield ethyl 3-methyl-1-benzofuran-2-carboxylate .
Physicochemical Properties
Solubility and Partitioning
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LogP (octanol-water): Estimated at 3.2 using the XLOGP3 algorithm, indicating moderate lipophilicity .
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Aqueous solubility: Predicted to be <0.1 mg/mL due to the aromatic core and bromoalkyl chain.
Spectroscopic Profiles
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¹H NMR: Expected signals include:
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δ 1.35 (t, 3H, –OCH₂CH₃).
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δ 2.45 (s, 3H, –CH₃).
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δ 3.55–3.75 (m, 4H, –O–CH₂–CH₂–CH₂–Br).
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Reactivity and Functionalization
Nucleophilic Displacement
The terminal bromine in the butoxy chain is susceptible to SN2 reactions, enabling substitution with:
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Amines to form quaternary ammonium salts.
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Thiols for sulfide linkages.
Ester Hydrolysis
Under basic conditions (e.g., NaOH in H₂O/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, a precursor for amide coupling .
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